molecular formula C19H17FN4O3 B10978338 N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B10978338
M. Wt: 368.4 g/mol
InChI Key: GLOLCFKZLUOJMA-UHFFFAOYSA-N
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Description

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a complex structure with a triazole ring, a benzodioxepine moiety, and a fluorobenzyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the triazole intermediate.

    Construction of the Benzodioxepine Moiety: The benzodioxepine ring is formed through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide.

    Coupling Reaction: The final step involves coupling the triazole-fluorobenzyl intermediate with the benzodioxepine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-chlorobenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
  • N-[3-(4-methylbenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
  • N-[3-(4-bromobenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Uniqueness

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17FN4O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C19H17FN4O3/c20-14-5-2-12(3-6-14)10-17-21-19(24-23-17)22-18(25)13-4-7-15-16(11-13)27-9-1-8-26-15/h2-7,11H,1,8-10H2,(H2,21,22,23,24,25)

InChI Key

GLOLCFKZLUOJMA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)F)OC1

Origin of Product

United States

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